molecular formula C14H15NO2 B14179959 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol CAS No. 922191-50-2

2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol

Cat. No.: B14179959
CAS No.: 922191-50-2
M. Wt: 229.27 g/mol
InChI Key: RXJNLFBXXMKKOI-GFCCVEGCSA-N
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Description

2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a furan ring, a butenyl chain, and an aminophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate.

    Reduction: The butenyl chain can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Yields furan-2-carboxylic acid derivatives.

    Reduction: Produces saturated butyl derivatives.

    Substitution: Forms various substituted aminophenol derivatives.

Scientific Research Applications

2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a furan ring, a butenyl chain, and an aminophenol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

922191-50-2

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-[[(1R)-1-(furan-2-yl)but-3-enyl]amino]phenol

InChI

InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2/t12-/m1/s1

InChI Key

RXJNLFBXXMKKOI-GFCCVEGCSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=CO1)NC2=CC=CC=C2O

Canonical SMILES

C=CCC(C1=CC=CO1)NC2=CC=CC=C2O

Origin of Product

United States

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